1-(Chloromethyl)naphthalene

Descripción

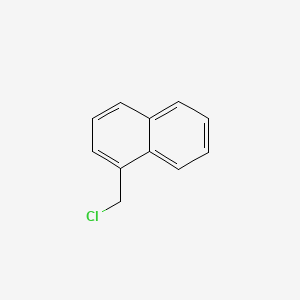

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(chloromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWGTKZEDLCVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058939 | |

| Record name | Naphthalene, 1-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Pale yellow solid with a pungent odor; mp = 31-33 deg C; [Alfa Aesar MSDS] | |

| Record name | Naphthalene, 1-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Chloromethyl)naphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-52-2, 35255-58-4 | |

| Record name | 1-(Chloromethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chloromethyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035255584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(CHLOROMETHYL)NAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 1-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (chloromethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(CHLOROMETHYL)NAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD3RZ3R8C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Aspects of 1 Chloromethyl Naphthalene in Organic Synthesis

Strategic Importance as a Benzylic Halide Synthon

The strategic importance of 1-(chloromethyl)naphthalene (B51744) in organic chemistry lies in its function as a benzylic halide synthon. The chloromethyl group (-CH₂Cl) attached to the aromatic naphthalene (B1677914) core makes the compound particularly susceptible to nucleophilic attack via an Sₙ2 mechanism. wikipedia.org This reactivity allows for the facile introduction of the 1-naphthylmethyl moiety into a diverse range of molecular frameworks, serving as a critical building block for more complex structures in pharmaceuticals, agrochemicals, and materials science. ontosight.aisolubilityofthings.com

The compound's versatility is demonstrated in numerous transformations. It is a key precursor for the synthesis of various derivatives, including α-naphthaldehyde, 1-naphthoic acid, 1-naphthylacetic acid, and 1-naphthalene acetonitrile (B52724). google.compatsnap.com Its role extends to being an initiator in atom transfer radical polymerization (ATRP) of styrene, where it has been shown to be highly efficient. chemicalbook.com Furthermore, modern synthetic methods have exploited its reactivity in palladium-catalyzed reactions, where ligand choice can control the regioselectivity of nucleophilic aromatic substitution, leading to either ortho- or para-acylated naphthalene products. chemicalbook.comacs.org

Key synthetic applications are summarized in the table below:

Table 1: Key Synthetic Transformations of this compound| Reaction Type | Reactant(s) | Product(s) | General Conditions |

|---|---|---|---|

| Aldehyde Synthesis (Sommelet Reaction) | Hexamethylenetetramine, Acetic Acid/Water | 1-Naphthaldehyde (B104281) | Reflux, followed by acid hydrolysis. orgsyn.orgrsc.org |

| Ether Synthesis (Williamson) | Alcohols/Phenols, Base | Naphthylmethyl ethers | Sₙ2 conditions, often with a base like NaH or K₂CO₃. wikipedia.orgmasterorganicchemistry.com |

| Amine Synthesis | Amines | N-(1-Naphthylmethyl)amines | Direct reaction, sometimes with a base or under palladium catalysis. acs.orgrsc.orgderpharmachemica.com |

| Nitrile Synthesis | Cyanide salts (e.g., NaCN, KCN) | 1-Naphthaleneacetonitrile | Nucleophilic substitution in a polar aprotic solvent. google.compatsnap.com |

| Sulfone Synthesis | Sodium formaldehyde (B43269) sulfoxylate (B1233899) (Rongalite) | Bis(1-naphthylmethyl) sulfone | Reaction in a suitable solvent like DMF. acs.org |

| Polymerization Initiation (ATRP) | Styrene, CuCl/PMDETA | Polystyrene | Bulk polymerization at elevated temperatures. chemicalbook.com |

| Friedel-Crafts Alkylation | Aromatic compounds (e.g., Pentachlorobenzene), Lewis Acid (AlCl₃) | Diaryl methanes | Reaction in a solvent like carbon disulfide. researchgate.net |

| Reduction | Zinc, HCl in Ethanol | 1-Methylnaphthalene (B46632) | Reduction of the chloromethyl group. rsc.org |

Historical Evolution of Synthetic Applications

The synthetic history of this compound began with early investigations into the chloromethylation of naphthalene. One of the earliest methods was reported by Georges Blanc in 1923, which involved the reaction of naphthalene with paraformaldehyde and hydrogen chloride. rsc.orgresearchgate.net Subsequent work by researchers like Cambron modified this procedure, employing catalysts such as zinc chloride or phosphoric acid to improve yields, which were often low in initial attempts. rsc.orgderpharmachemica.comorgsyn.org These early methods established the foundation for producing this key intermediate, although they often resulted in mixtures of isomers and byproducts like di(chloromethyl)naphthalene. rsc.orgorgsyn.org

Early applications focused on straightforward transformations. A significant historical use was its conversion to 1-naphthaldehyde via the Sommelet reaction, using hexamethylenetetramine in aqueous acetic acid or ethanol, a process that remains a viable synthetic route. orgsyn.orgrsc.org Another early application was its reduction to 1-methylnaphthalene using reagents like zinc and hydrochloric acid. rsc.org

Over time, the scope of its applications broadened significantly. It became recognized as a crucial intermediate for synthesizing pharmaceuticals, such as the antifungal agent Naftifine, and various agrochemicals and dyes. ontosight.aigoogle.comgoogle.com This increased demand spurred the development of more efficient and environmentally conscious "green" synthesis protocols. Newer methods focus on using phase transfer catalysts and specific Lewis acid combinations (e.g., FeCl₃ and CuCl₂) to lower reaction temperatures, shorten reaction times, and significantly enhance the yield and purity of this compound from the chloromethylation of naphthalene. guidechem.com

In the modern era, its utility has been further expanded through advanced catalytic methods. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon and carbon-nitrogen bonds. acs.org For instance, the reaction of this compound with arylacetonitriles can be directed to produce either ortho- or para-acylated products with high regioselectivity, simply by tuning the steric properties of the phosphine (B1218219) ligand on the palladium catalyst. chemicalbook.com This evolution from a simple alkylating agent to a sophisticated building block in catalyst-controlled transformations highlights its enduring importance in organic synthesis.

Table 2: Timeline of Key Developments

| Era | Development | Significance |

|---|---|---|

| Early 1920s | Initial synthesis by chloromethylation of naphthalene (Blanc, 1923). rsc.org | Established the first synthetic routes to access the compound. |

| 1930s-1940s | Improved synthetic procedures using various catalysts (e.g., ZnCl₂, H₃PO₄). orgsyn.org | Made the compound more accessible for research and small-scale synthesis. |

| Mid-20th Century | Application in the Sommelet reaction to produce 1-naphthaldehyde. orgsyn.org | Demonstrated its utility as a stable precursor for important carbonyl compounds. |

| Late 20th Century | Use as an intermediate in the synthesis of pharmaceuticals (e.g., Naftifine) and other fine chemicals. google.comgoogle.com | Solidified its role as a commercially and industrially relevant building block. |

| 21st Century | Development of "green" and highly efficient synthetic methods using phase transfer and mixed-Lewis acid catalysis. guidechem.com | Addressed the need for more sustainable and scalable production methods. |

| Modern Era | Application in advanced, ligand-controlled palladium-catalyzed cross-coupling reactions. chemicalbook.comacs.org | Showcased its role in modern, selective synthetic methodologies for constructing complex molecules. |

Advanced Synthetic Methodologies for 1 Chloromethyl Naphthalene

Chloromethylation of Naphthalene (B1677914) Nucleus

The primary route for synthesizing 1-(chloromethyl)naphthalene (B51744) is through the chloromethylation of naphthalene. This process involves the introduction of a chloromethyl group (-CH2Cl) onto the naphthalene ring.

Electrophilic Substitution with Formaldehyde (B43269)/Paraformaldehyde and Hydrochloric Acid Systems

A prevalent method for the chloromethylation of naphthalene is the electrophilic aromatic substitution reaction utilizing formaldehyde or its polymer, paraformaldehyde, in conjunction with hydrochloric acid. guidechem.comalfa-chemistry.com In this reaction, the electrophile attacks the electron-rich naphthalene ring, leading to the substitution of a hydrogen atom with a chloromethyl group. alfa-chemistry.comonlineorganicchemistrytutor.com The reaction is typically carried out under acidic conditions. wikipedia.org

To improve the rate and selectivity of the chloromethylation reaction, various catalysts are employed. These catalysts play a crucial role in generating the electrophilic species and facilitating its attack on the naphthalene ring.

Lewis acids are widely used as catalysts in chloromethylation reactions. researchgate.netwikipedia.org Common Lewis acids for this purpose include zinc chloride (ZnCl2), ferric chloride (FeCl3), copper chloride (CuCl2), and aluminum chloride (AlCl3). guidechem.comwikipedia.orgelsevier.com These catalysts function by coordinating with formaldehyde, which increases the electrophilicity of the carbonyl carbon, thereby promoting the reaction with the naphthalene ring. alfa-chemistry.comwikipedia.org For instance, the use of a mixture of ferric chloride and cupric chloride has been shown to synergistically enhance the generation of the electrophile and activation of the substrate. smolecule.com One improved method involves the use of anhydrous zinc chloride in the Blanc chloromethylation reaction, which has been shown to significantly increase the yield and reduce by-products compared to other methods. guidechem.com

Phase transfer catalysts (PTCs) are employed to facilitate reactions between reactants located in different phases, such as an organic and an aqueous phase. researchgate.net In the context of naphthalene chloromethylation, PTCs like benzyltriethylammonium chloride and other quaternary ammonium (B1175870) salts are utilized. guidechem.comgoogle.com These catalysts help to transfer the ionic reactants across the phase boundary, thereby increasing the reaction rate and efficiency. The combination of Lewis acids and phase transfer catalysts has been demonstrated to be particularly effective, allowing for lower reaction temperatures and shorter reaction times, leading to improved yields and purity of this compound. guidechem.com One specific method uses benzyltriethylammonium chloride in conjunction with ferric chloride and copper chloride. chemicalbook.com

Acidic promoters such as phosphoric acid and glacial acetic acid can also be used to enhance the chloromethylation of naphthalene. koreascience.krorgsyn.org These promoters contribute to the acidic environment required for the reaction and can influence the reaction rate and product distribution. youtube.com For example, a mixture of glacial acetic acid, phosphoric acid, and hydrochloric acid has been used in the chloromethylation of naphthalene with paraformaldehyde. koreascience.kr The presence of a small amount of acetic acid has been shown to enhance the chloromethylation process. researchgate.net

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing by-products. Key parameters include the molar ratio of reactants, reaction temperature, and reaction duration.

Research has shown that a molar ratio of naphthalene to paraformaldehyde of 1:2, a reaction temperature of 105°C, and a reaction time of 3 hours can lead to a yield of 75%. koreascience.kr Another optimized process using a combination of ferric chloride, cupric chloride, and benzyltriethylammonium chloride as catalysts, with a 42.5% hydrochloric acid solution, reports a yield of 97.1% with a purity of 99.6% after crystallization. guidechem.comchemicalbook.com In this method, the reaction is conducted at 40°C for 3 hours. guidechem.comchemicalbook.com The molar ratio of naphthalene to the Lewis acid catalyst mixture is typically in the range of 1:0.02-0.04, and the molar ratio of naphthalene to the phase transfer catalyst is around 1:0.008-0.015. google.com

Table 1: Comparison of Optimized Reaction Conditions for this compound Synthesis

| Catalyst System | Reactant Ratio (Naphthalene:Paraformaldehyde) | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Glacial Acetic Acid, Phosphoric Acid, Hydrochloric Acid | 1:2 | 105 | 3 | 75 | Not Specified | koreascience.kr |

| FeCl₃, CuCl₂, Benzyltriethylammonium Chloride, HCl | 1:2 | 40 | 3 | 97.1 | 99.6 | guidechem.comchemicalbook.com |

| Anhydrous ZnCl₂, HCl | Not Specified | 60 | 3 | Significantly Increased | Reduced By-products | guidechem.com |

Catalytic Enhancements in Chloromethylation Reactions

Side-Chain Chlorination of 1-Methylnaphthalene (B46632)

The direct chlorination of the methyl group on 1-methylnaphthalene represents a primary route to this compound. This transformation requires conditions that favor radical substitution on the side chain over electrophilic substitution on the aromatic ring.

One established method involves the reaction of 1-methylnaphthalene with chlorine gas at high temperatures (190-210 °C) in a chlorinated aromatic solvent, typically under illumination to initiate the radical reaction. google.comgoogle.com Another approach utilizes a radical initiator or ultraviolet (UV) light to facilitate the side-chain chlorination. google.com In this process, chlorine gas is bubbled through a solution of the aromatic compound. google.com To manage reaction temperatures, especially for compounds with high melting points, solvents like chlorinated benzotrifluorides can be employed. google.com These solvents are stable under chlorination conditions and can be recycled. google.com

The chlorination of 1-methylnaphthalene using molecular chlorine in acetic acid has also been studied, revealing that this method produces a mixture of substitution and addition products. rsc.org The reaction yields not only the desired this compound but also tetrachloro-adducts of 1-methyltetralin and 1-chloromethyl-tetralin. rsc.org

A more recent and selective approach involves electrochemical chlorination. iosrjournals.org This technique generates chlorine in situ from non-corrosive chlorides, such as a sodium chloride solution, offering better control over the reaction. iosrjournals.org Two-phase electrolysis, in particular, demonstrates high yields and selectivity. iosrjournals.org The electrochemical chlorination of 1-methylnaphthalene has been successfully carried out in a two-compartment cell using platinum or graphite (B72142) electrodes. iosrjournals.org The yield of this compound is influenced by the choice of electrode material, the solvent, and the applied current density. iosrjournals.org Research indicates that using platinum electrodes in an acetonitrile (B52724) solvent at a current density of 5 A/dm² provides optimal results, achieving a product yield of 99%. iosrjournals.org

| Electrode | Solvent | Current Density (A/dm²) | Yield (%) |

|---|---|---|---|

| Platinum | Acetonitrile | 3 | 85 |

| Platinum | Acetonitrile | 5 | 99 |

| Platinum | Acetonitrile | 7 | 79 |

| Platinum | Dichloromethane | 3 | 75 |

| Platinum | Dichloromethane | 5 | 87 |

| Platinum | Dichloromethane | 7 | 63 |

| Graphite | Acetonitrile | 3 | 72 |

| Graphite | Acetonitrile | 5 | 81 |

| Graphite | Acetonitrile | 7 | 60 |

| Graphite | Dichloromethane | 3 | 65 |

| Graphite | Dichloromethane | 5 | 73 |

| Graphite | Dichloromethane | 7 | 57 |

Developments in Sustainable and Green Synthesis Approaches

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthesis routes for this compound. Traditional methods, such as high-temperature side-chain chlorination with chlorine gas or the chloromethylation of naphthalene using harsh acids, are often associated with significant pollution and waste generation. google.comguidechem.com

Modern approaches focus on the chloromethylation of naphthalene using safer reagents and improved catalytic systems. One innovative method utilizes naphthalene and paraformaldehyde as raw materials with a 42-43% hydrochloric acid solution acting as both the chlorine source and a co-catalyst. guidechem.comgoogle.com This reaction is facilitated by a combination of a Lewis acid (a mixture of ferric chloride and copper chloride) and a phase transfer catalyst (such as benzyltriethylammonium chloride). guidechem.comgoogle.com This system effectively lowers the reaction temperature and time while significantly boosting the yield and purity of the final product. guidechem.com A key advantage of this process is the purification step; instead of energy-intensive vacuum distillation, the product is purified by simple crystallization from an alcohol solvent, which lowers energy consumption and enhances operational safety. google.com

Further refinements to this approach involve using a catalyst system composed of a quaternary ammonium salt and a non-cationic surfactant. google.com This catalytic combination, when used with naphthalene, formaldehyde (or paraformaldehyde), and concentrated hydrochloric acid, has been shown to reduce reaction times and improve yields to over 95%. google.comgoogle.com

The electrochemical method for side-chain chlorination of 1-methylnaphthalene also stands out as a green alternative. iosrjournals.org By generating the active chlorinating species electrochemically from a simple salt solution, it avoids the transport and use of large quantities of hazardous chlorine gas. iosrjournals.org The process offers high selectivity and can be precisely controlled, minimizing the formation of by-products and environmental impact. iosrjournals.org

Elucidation of Reactivity and Reaction Mechanisms of 1 Chloromethyl Naphthalene

Nucleophilic Substitution Reactions at the Benzylic Position

The chloromethyl group attached to the naphthalene (B1677914) ring is a prime site for nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is fundamental to its application as a building block in organic synthesis. nbinno.com

The kinetics of nucleophilic substitution reactions of 1-(chloromethyl)naphthalene (B51744) have been investigated to understand the underlying mechanisms. Studies on the reaction with various anilines in different solvents have shown that the reaction follows bimolecular kinetics. ias.ac.in The bimolecular rate constants for the reaction of this compound with aniline (B41778) have been determined in several solvents at different temperatures. ias.ac.in

The reaction is proposed to proceed via an SN2 mechanism, as supported by the applicability of the iso-kinetic relationship. ias.ac.in The sensitivity of the reaction to substituent effects on the aniline nucleophile, as indicated by the negative values of the Hammett reaction constant (ρ), further supports this mechanistic pathway. ias.ac.in These values, which become more negative at lower temperatures, indicate that electron-donating groups on the aniline increase the reaction rate. ias.ac.in

| Solvent | 35°C | 40°C | 45°C |

|---|---|---|---|

| Methanol | 10.45 | 15.85 | 23.44 |

| Nitrobenzene | 3.16 | 4.75 | 6.81 |

| Chlorobenzene | 1.15 | 1.58 | 2.19 |

| Dioxane | 0.83 | 1.12 | 1.48 |

In addition to direct substitution at the benzylic position, this compound derivatives can undergo intermolecular nucleophilic dearomatization reactions. This process involves the attack of a nucleophile on the naphthalene ring, leading to a loss of aromaticity and the formation of substituted carbocycles. acs.orgnih.gov

A novel strategy for catalytic dearomatization involves the use of a palladium catalyst. nih.govacs.org In this process, this compound derivatives react with nucleophiles, such as diethyl malonate, in the presence of a palladium catalyst to yield ortho- or para-substituted carbocycles. acs.orgnih.gov These reactions proceed smoothly under mild conditions and can produce the desired products in satisfactory to excellent yields. acs.orgacs.org

The key to this transformation is the formation of η3-benzylpalladium intermediates. nih.govacs.org It is hypothesized that the aromatic system is activated by the palladium catalyst through the formation of these complexes, which then undergo nucleophilic attack on the naphthalene ring, leading to dearomatization. acs.org

The regioselectivity of nucleophilic aromatic substitution on 1-(chloromethyl)naphthalenes can be controlled by the choice of ligand on the palladium catalyst. chemicalbook.comfigshare.com When reacting with (hetero)arylacetonitriles, the use of a sterically bulky ligand, such as tBuPPh2, directs the reaction to the para position, yielding para-acylated naphthalenes. figshare.com Conversely, a sterically less bulky ligand, like Me2PPh, favors the formation of ortho-acylated products. figshare.com This ligand-controlled regioselectivity allows for the selective synthesis of different isomers, which would be challenging to obtain through conventional methods. figshare.com This control is attributed to the different reaction modes of the benzylpalladium intermediate, which can exist as either an η3- or η1-benzylpalladium species depending on the ligand. figshare.com

| Substrate | Product | Yield (%) |

|---|---|---|

| 1-[Chloro(phenyl)methyl]naphthalene | 2d | 89 |

| 1-(Chloromethyl)-4-methylnaphthalene | 2g | 90 |

| 4-Bromo-1-(chloromethyl)naphthalene | 2h | 71 |

Intermolecular Nucleophilic Dearomatization Reactions

Radical Reaction Pathways

Beyond ionic pathways, this compound can also react through radical mechanisms, particularly when subjected to photochemical conditions.

The photochemistry of this compound in solution involves the homolytic dissociation of the carbon-chlorine bond. chimia.chresearchgate.net Upon irradiation, particularly in aerated solutions, the primary photochemical event is the cleavage of the C-Cl bond to produce a (1-naphthyl)methyl radical and a chlorine atom. chimia.ch The (1-naphthyl)methyl radical can then react with molecular oxygen to form 1-naphthaldehyde (B104281) as the major product in nearly quantitative yield. chimia.ch

The quantum yield of the disappearance of this compound has been measured at various wavelengths, and it is noteworthy that the reactivity is significant even at longer irradiation wavelengths. chimia.ch The excited states of this compound, including the lowest triplet state, are considered to be dissociative to some extent. chimia.chresearchgate.net This is attributed to the favorable energetics of homolytic dissociation, which is influenced by the resonance stabilization of the resulting naphthylmethyl radical. chimia.chresearchgate.net The homolytic dissociation can also be sensitized by triplet sensitizers like benzophenone. chimia.ch

| Wavelength (nm) | Quantum Yield (Φ) |

|---|---|

| 254 | 0.14 |

| 280 | 0.12 |

| 313 | 0.16 |

Atom Transfer Radical Polymerization (ATRP) Initiation

This compound has been demonstrated to be an effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique. In this role, the chloromethyl group provides the transferable halogen atom necessary for the ATRP process.

The initiation step involves the reaction of this compound with a transition metal complex in its lower oxidation state (e.g., Cu(I)Cl complexed with a ligand). This results in the homolytic cleavage of the C-Cl bond, generating the (1-naphthyl)methyl radical, which then initiates the polymerization of a monomer, such as styrene. The transition metal is oxidized in this process (e.g., to Cu(II)Cl₂).

The key to the controlled nature of ATRP is the reversible deactivation of the growing polymer chains by the higher oxidation state metal complex, which maintains a low concentration of active radicals. The use of this compound as an initiator allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. For the ATRP of styrene, polymers with a polydispersity index (PDI) in the range of 1.17-1.30 have been achieved, indicating a well-controlled polymerization.

Electrophilic Aromatic Substitution Reactions (e.g., Friedel-Crafts)

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation. The chloromethyl group is an ortho-, para- directing group, though its influence is modulated by the inherent reactivity of the naphthalene system, which typically favors substitution at the α-position (C4 and C5).

Alkylation Reactions with Activated Aromatic Systems

This compound can act as an alkylating agent in Friedel-Crafts reactions, particularly with electron-rich (activated) aromatic substrates. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a resonance-stabilized naphthylmethyl carbocation. This electrophile then attacks the activated aromatic ring.

An example of this reactivity is seen in the AlCl₃-promoted Friedel-Crafts alkylation of pentachlorobenzene (B41901) with heptachloro(chloromethyl)naphthalenes. Although this involves a heavily chlorinated derivative, it demonstrates the fundamental reactivity of the chloromethylnaphthalene system as a potent alkylating agent even with a deactivated aromatic substrate, proceeding under mild conditions.

Intramolecular Cyclization Potential

The structure of this compound presents the potential for intramolecular cyclization reactions under Friedel-Crafts conditions, provided a suitable nucleophilic site is present on a side chain. While direct intramolecular cyclization of this compound itself is not favored, its propensity to act as an electrophile is evident from the formation of dimeric and polymeric byproducts during its synthesis and distillation. The residue from the distillation of 1-chloromethylnaphthalene often contains di-1-naphthylmethane, a product of intermolecular self-condensation where one molecule alkylates another. orgsyn.org

This intermolecular reactivity underscores the potential for intramolecular cyclization if the molecule were appropriately substituted. For instance, a derivative of this compound with a tethered aromatic ring could undergo an intramolecular Friedel-Crafts reaction to form a new fused ring system, such as those leading to acenaphthene (B1664957) or other polycyclic aromatic structures. The success of such a reaction would depend on the length and nature of the tether, favoring the formation of five- or six-membered rings.

Derivatization Strategies and Synthetic Utility in Complex Molecule Construction

Formation of Naphthalene-Substituted Carboxylic Acids and Esters

The synthesis of naphthalene-substituted carboxylic acids and their corresponding esters often proceeds through a nitrile intermediate, which is then hydrolyzed.

1-Naphthaleneacetonitrile is a crucial intermediate in the synthesis of 1-naphthaleneacetic acid and its derivatives. The synthesis involves the reaction of 1-(chloromethyl)naphthalene (B51744) with a cyanide salt, typically sodium cyanide. chemicalbook.comgoogle.com

A common procedure involves refluxing this compound with sodium cyanide in a mixture of methanol and water. chemicalbook.com The reaction proceeds via a nucleophilic substitution mechanism, where the cyanide ion displaces the chloride ion. After the reaction is complete, the methanol is evaporated, and the product is washed to neutrality. chemicalbook.com

| Reactants | Reagents/Solvents | Reaction Conditions | Product |

| This compound | Sodium cyanide, Methanol, Water | Boiling reflux, Stirring for 2 hours | 1-Naphthaleneacetonitrile |

| This compound | Potassium cyanide | 1-Naphthaleneacetonitrile google.com |

1-Naphthaleneacetic acid (NAA) is a synthetic auxin plant hormone that is commonly used in agriculture. wikipedia.orgnih.govplantmedia.commedchemexpress.com It is produced by the hydrolysis of 1-naphthaleneacetonitrile. nih.govbloomtechz.com The hydrolysis can be achieved under either acidic or basic conditions. For instance, mixing 1-naphthaleneacetonitrile with sodium hydroxide (B78521), water, and ethanol, followed by acidification with hydrochloric acid, yields 1-naphthaleneacetic acid. bloomtechz.com

| Reactant | Reagents/Solvents | Reaction Conditions | Product |

| 1-Naphthaleneacetonitrile | Sodium hydroxide, Water, Ethanol, then Hydrochloric acid | Stirring, Room temperature | 1-Naphthaleneacetic Acid bloomtechz.com |

Synthesis of Naphthalene-Substituted Aldehydes and Ketones

This compound can be converted to both aldehydes and ketones through various synthetic routes.

1-Naphthaldehyde (B104281) can be synthesized from this compound using the Sommelet reaction. orgsyn.org This method involves reacting this compound with hexamethylenetetramine in aqueous acetic acid. The mixture is refluxed, followed by the addition of concentrated hydrochloric acid to hydrolyze the intermediate Schiff's base. orgsyn.org The final product is then extracted and purified by distillation under reduced pressure. orgsyn.org This improved procedure using 50% acetic acid as a solvent has been noted to be effective. orgsyn.org

| Reactant | Reagents/Solvents | Reaction Conditions | Product | Yield |

| This compound | Hexamethylenetetramine, Glacial acetic acid, Water, then Hydrochloric acid | Reflux | 1-Naphthaldehyde orgsyn.org | 75-82% orgsyn.org |

While direct synthesis of diaryl ketones from this compound is less common, this starting material can be a precursor to intermediates used in their synthesis. Diaryl ketones are important structural motifs in many organic compounds. nih.gov General methods for the synthesis of diaryl ketones include the oxidation of α-methylene ketones. nih.gov More complex polycyclic aromatic hydrocarbons containing a naphthalene (B1677914) ring system can be synthesized from diaryl ketones. nih.gov

Preparation of Naphthalene-Substituted Amines and Amides

The synthesis of naphthalene-substituted amines and amides from this compound is a straightforward process involving nucleophilic substitution.

A general method for synthesizing N-(naphthalen-1-ylmethyl) substituted anilines involves refluxing this compound with the desired aniline (B41778) in the presence of potassium carbonate. This reaction can be monitored by thin-layer chromatography (TLC).

Amides can be synthesized from acid chlorides and amines. hud.ac.ukrsc.org this compound can be converted to 1-naphthylacetyl chloride, which can then be reacted with various amines to form the corresponding amides.

| Reactant | Reagents/Solvents | Reaction Conditions | Product |

| This compound | Aniline, Potassium carbonate | Reflux for 17 hours | N-(naphthalen-1-ylmethyl)aniline |

| This compound | Substituted anilines/heteroaryls | Corresponding amine derivatives |

Synthesis of Naphthalene-Substituted Ethers

The reactive chloromethyl group of this compound makes it an excellent substrate for nucleophilic substitution reactions, enabling the straightforward synthesis of various naphthalene-substituted ethers. nbinno.com The primary method employed for this transformation is the Williamson ether synthesis, a reliable and widely used reaction in organic chemistry. gold-chemistry.org

In this reaction, an alcohol is first deprotonated by a base to form a more nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic carbon of the chloromethyl group on the naphthalene ring. Through an SN2 mechanism, the alkoxide displaces the chloride ion, resulting in the formation of a new carbon-oxygen bond and yielding the corresponding naphthylmethyl ether. gold-chemistry.org This method allows for the attachment of a wide array of alkyl or aryl groups to the naphthalene core via a stable ether linkage.

Generation of Poly(chloromethyl)naphthalenes

The same reaction conditions that produce this compound through the chloromethylation of naphthalene can also lead to the formation of poly-substituted products. guidechem.com By adjusting stoichiometry and reaction parameters, it is possible to introduce more than one chloromethyl group onto the naphthalene ring system. The residue remaining after the distillation and purification of this compound often contains bis-(chloromethyl)naphthalene isomers, indicating that multiple substitutions are a common outcome of the reaction. orgsyn.org

The direct chloromethylation of naphthalene can be optimized to favor the production of di(chloromethyl)naphthalenes. These reactions typically yield a mixture of isomers, primarily 1,4- and 1,5-bis(chloromethyl)naphthalene. google.com One patented method describes the reaction of naphthalene with paraformaldehyde in the presence of 80% sulfuric acid and hydrogen chloride gas. This process results in the formation of bis(chloromethyl)naphthalene with a high conversion rate of naphthalene. google.com The isomeric distribution is a critical aspect of these syntheses, as the substitution pattern dictates the geometry and subsequent applications of the resulting molecule. For instance, the 1,5-isomer is a key precursor for constructing specific cyclophanes and other complex structures. acs.org

| Isomer | Percentage in Mixture (Example 1) | Percentage in Mixture (Example 2) |

|---|---|---|

| 1,4-bis(chloromethyl)naphthalene | 55.3% | 55.0% |

| 1,5-bis(chloromethyl)naphthalene | 44.7% | 45.0% |

Integration into Polymer Architectures as Initiators or Monomers

In the field of polymer chemistry, this compound serves as a valuable tool for creating well-defined polymer structures. nbinno.com Its primary role is that of an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). nbinno.comchemicalbook.com

As an ATRP initiator, this compound can be used to start the polymerization of various monomers, such as styrene. chemicalbook.com In a typical system, a transition metal complex (e.g., CuCl/PMDETA) reversibly activates the C-Cl bond, generating a radical that initiates the growth of a polymer chain. This process allows for precise control over the molecular weight and architecture of the final polymer. nbinno.com A key feature of using this compound as an initiator is that the naphthalene moiety remains at the end of the polymer chain, effectively creating a naphthalene-labeled polymer. chemicalbook.com These end-functionalized polymers are useful in various applications, including as fluorescent probes. chemicalbook.com

| Parameter | Details |

|---|---|

| Initiator | This compound (1-CMN) |

| Monomer | Styrene (St) |

| Catalyst System | CuCl/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) |

| Polymerization Type | Well-controlled, "living" polymerization |

| Polydispersity Index (PDI) | Relatively narrow (1.17–1.30) |

| Resulting Polymer | Polystyrene (PS) with a naphthalene end-label |

Construction of Advanced Polycyclic Aromatic Hydrocarbons and Heterocycles

The synthetic utility of this compound extends to the construction of larger, more complex aromatic and heterocyclic systems. Its ability to act as an electrophile allows it to connect the naphthalene core to other molecular fragments through the formation of new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed reactions, for example, enable highly regioselective nucleophilic aromatic substitutions involving this compound. nbinno.comchemicalbook.com These advanced methods allow for the controlled formation of carbon-carbon bonds, paving the way for the synthesis of elaborate polycyclic aromatic hydrocarbons (PAHs). chemicalbook.comvt.edu

Furthermore, this compound is a key precursor for synthesizing naphthalene-heterocycle hybrids. nih.gov It readily reacts with various nucleophiles containing heteroatoms, such as nitrogen. For instance, condensing this compound with substituted anilines or heterocyclic amines (like 4-amino-1,2,4-triazole) in the presence of a base yields N-(naphthalen-1-ylmethyl) derivatives. derpharmachemica.com This strategy provides a direct route to integrating a naphthalene scaffold into diverse heterocyclic frameworks, which is of significant interest in medicinal chemistry and materials science. derpharmachemica.com

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives (e.g., ¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including derivatives of 1-(chloromethyl)naphthalene (B51744). Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, confirming the successful synthesis of derivatives and the specific placement of functional groups.

In the ¹H NMR spectrum of this compound itself, the chloromethyl protons (-CH₂Cl) typically appear as a distinct singlet, a key indicator of the group's presence. For instance, one analysis recorded this singlet at approximately 5.07 ppm. chemicalbook.com The seven protons of the naphthalene (B1677914) ring system produce a complex series of multiplets in the aromatic region, generally between 7.45 and 8.19 ppm. chemicalbook.com

When this compound is converted into its derivatives, such as by reacting it with various anilines, the ¹H NMR spectra show predictable changes that confirm the new structure. The singlet corresponding to the methylene (B1212753) (-CH₂-) protons shifts slightly but remains a prominent feature, for example, appearing between 4.69 and 4.89 ppm in a series of N-(naphthalen-1-ylmethyl)aniline derivatives. derpharmachemica.com The appearance of new signals, such as a singlet for an N-H proton (often between 3.79 and 4.52 ppm), and additional multiplets from the newly introduced aromatic ring, provides conclusive evidence of the derivative's formation. derpharmachemica.com

¹³C NMR spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their chemical environment. For this compound, the spectrum shows signals for the methylene carbon at around 44.6 ppm and a series of signals for the ten aromatic carbons between approximately 123.7 and 134.0 ppm. chemicalbook.com In studies of derivatives, such as various naphthalimide compounds, ¹³C NMR is crucial for confirming the integrity of the naphthalene core and identifying the signals of the new substituent carbons. mdpi.com

Interactive Table: ¹H NMR Data for Selected this compound Derivatives

| Compound | Aromatic Protons (δ ppm) | -CH₂- Protons (δ ppm) | Other Key Signals (δ ppm) |

| 3-chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline | 6.89-8.31 (m, 10H) | 4.77 (s, 2H) | 4.26 (s, 1H, N-H) |

| N-(naphthalen-1-ylmethyl)aniline | 6.98-8.62 (m, 12H) | 4.73 (s, 2H) | 3.91 (s, 1H, N-H) |

| 4-methoxy-N-(naphthalen-1-ylmethyl)aniline | 6.87-8.34 (m, 11H) | 4.79 (s, 2H) | 3.88 (s, 3H, -OCH₃), 3.72 (s, 1H, N-H) |

| 4-(naphthalen-1-ylmethyl)morpholine | 6.93-7.98 (m, 7H) | 4.69 (s, 2H) | 3.28 (t, 4H, -CH₂-O-CH₂-), 2.67 (t, 4H, -CH₂-N-CH₂-) |

Data sourced from a study on the synthesis and evaluation of 1-chloromethyl naphthalene derivatives. derpharmachemica.com Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, and 'H' denotes the number of protons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Products

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental formula of a compound with high precision. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This level of accuracy allows for the calculation of a unique elemental composition, providing definitive confirmation of a product's identity.

For products derived from this compound, HRMS serves as a critical tool for verification. By comparing the experimentally measured accurate mass to the theoretically calculated mass for a proposed structure, researchers can confirm the elemental formula of the synthesized compound. This is particularly important when distinguishing between isomers or ensuring that a desired chemical transformation has occurred without unintended side reactions.

For example, the molecular formula of this compound is C₁₁H₉Cl. An HRMS analysis using electron ionization (EI) determined its molecular ion peak ([M]⁺) to have a mass of 176.0398. chemicalbook.com This experimental value is in excellent agreement with the theoretically calculated mass of 176.0393, confirming the elemental composition with a high degree of confidence. chemicalbook.com This same principle is applied to its reaction products to validate their structures.

Interactive Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₉Cl |

| Calculated Mass [M]⁺ | 176.0393 |

| Found Mass [M]⁺ | 176.0398 |

| Technique | HRMS (EI) |

This data illustrates the high accuracy of HRMS in confirming the elemental composition of the parent compound. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides definitive information on bond lengths, bond angles, and torsion angles, offering an unambiguous structural proof for novel derivatives of this compound that can be crystallized.

This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined.

In the context of this compound chemistry, X-ray crystallography has been used to characterize derivatives such as 1,4-Bis(chloromethyl)naphthalene. nih.gov The analysis of this derivative revealed crucial structural details. The bond lengths within the naphthalene ring system were found to be in the range of 1.344 (6) to 1.425 (5) Å. nih.gov The study also determined the torsion angles around the bonds connecting the methylene carbons to the aromatic ring (Cr—Cr—Cm—Cl) to be -104.1 (4)° and -101.9 (4)°. nih.gov Furthermore, the analysis showed how the molecules pack in the crystal lattice, identifying π–π interactions between the aromatic rings of adjacent molecules, with a centroid–centroid distance of 3.940 Å. nih.gov This level of detail is essential for understanding solid-state properties and intermolecular interactions.

Interactive Table: Crystal Data for 1,4-Bis(chloromethyl)naphthalene

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀Cl₂ |

| Crystal System | Monoclinic |

| a | 13.6887 (11) Å |

| b | 4.5835 (3) Å |

| c | 17.8278 (13) Å |

| β | 109.666 (4)° |

| Volume (V) | 1053.31 (13) ų |

Crystallographic data obtained from a single-crystal X-ray diffraction study. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum plots the absorption of radiation versus its wavenumber (cm⁻¹), providing a characteristic "fingerprint" of the molecule's functional groups. vscht.cz

For derivatives of this compound, IR spectroscopy is invaluable for confirming the presence of the naphthalene core and identifying newly introduced functional groups. The aromatic C-H stretching vibrations of the naphthalene ring are typically observed in the region of 3000-3100 cm⁻¹. lumenlearning.comlibretexts.org The stretching vibrations of the carbon-carbon bonds within the aromatic ring produce characteristic peaks between 1400 and 1600 cm⁻¹. derpharmachemica.comlumenlearning.com

When this compound is used to synthesize new compounds, the appearance of new, characteristic absorption bands confirms the success of the reaction. For example, in the synthesis of N-(naphthalen-1-ylmethyl)aniline derivatives, the appearance of a band in the 3367-3386 cm⁻¹ region is indicative of an N-H stretching vibration, confirming the formation of the secondary amine linkage. derpharmachemica.com Similarly, the synthesis of a derivative containing a hydroxyl group would be confirmed by a broad absorption band around 3300-3500 cm⁻¹. derpharmachemica.com The absence of the C-Cl stretching band from the starting material and the appearance of these new bands provide strong evidence for the formation of the desired product.

Interactive Table: IR Absorption Data for Selected this compound Derivatives

| Derivative | Key Absorption Bands (cm⁻¹) | Functional Group Assignment |

| N-(naphthalen-1-ylmethyl)aniline | 3367 | N-H stretch |

| 3049 | Aromatic C-H stretch | |

| 1480-1536 | Aromatic C=C stretch | |

| 2-((naphthalen-1-ylmethyl)amino)phenol | 3465, 3380 | O-H and N-H stretch |

| 3044 | Aromatic C-H stretch | |

| 1442-1557 | Aromatic C=C stretch | |

| 3-chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline | 3374 | N-H stretch |

| 3056 | Aromatic C-H stretch | |

| 1050 | C-F stretch (typical range) |

Data sourced from a study on the synthesis of various aniline (B41778) derivatives of this compound. derpharmachemica.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and reactivity of chemical systems. It offers a balance between computational cost and accuracy, making it suitable for studying molecules of moderate size like 1-(chloromethyl)naphthalene (B51744) and its reaction pathways.

DFT calculations have been successfully employed to map the energetic landscapes and elucidate the step-by-step mechanisms of reactions involving this compound. A notable example is the palladium-catalyzed dearomatization reaction with phenylacetonitrile, where the regioselectivity is controlled by the choice of phosphine (B1218219) ligand. rsc.org

Theoretical studies have detailed the complete catalytic cycle, including oxidative addition, ligand exchange, deprotonation, C-C bond formation (reductive elimination), and catalyst regeneration. By calculating the energies of intermediates and transition states, researchers can identify the rate-determining steps and rationalize experimental observations. For the crucial C-C bond formation step, DFT calculations revealed the energetic profiles for the formation of both para- and ortho-substituted products, demonstrating how ligand sterics influence the reaction outcome. rsc.org

| Ligand | Pathway | Transition State | Relative Energy (kcal/mol) |

|---|---|---|---|

| tBuPPh2 (Bulky) | para-substitution | TSpara | 7.8 |

| ortho-substitution | TSortho | 10.4 |

The data indicates that with the bulky tBuPPh2 ligand, the transition state leading to the para product is 2.6 kcal/mol lower in energy than the one leading to the ortho product, explaining the experimentally observed selectivity. rsc.org This difference was attributed to steric repulsion between the ligand and the phenyl group of the nucleophile in the ortho transition state. rsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for understanding chemical reactions. youtube.comyoutube.comnih.gov DFT calculations are widely used to determine the energies and shapes of these frontier orbitals.

For the naphthalene (B1677914) core, FMO analysis can predict the most likely sites for electrophilic or nucleophilic attack. ucsb.edu The HOMO indicates the region of highest electron density and is associated with nucleophilicity, while the LUMO points to the most electron-deficient region, which is susceptible to nucleophilic attack. youtube.com In the case of naphthalene itself, the HOMO has the largest coefficients on the α-positions (C1, C4, C5, C8), correctly predicting that electrophilic substitution occurs preferentially at these sites. ucsb.edu The introduction of a chloromethyl group at the 1-position modifies the electronic distribution and the energies of these orbitals.

DFT calculations at the M06-2X/6–311G(d,p) level of theory have been used to determine the HOMO and LUMO energies for naphthalene, providing a baseline for understanding its derivatives. chemrevlett.com

| Molecule | E(HOMO) (eV) | E(LUMO) (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene | -7.32 | 2.24 | 9.56 |

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Substituents can tune these energy levels; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can decrease the HOMO-LUMO gap and alter reactivity. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Reactivity

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics, flexibility, and interactions of molecules in various environments. nih.govnsf.gov While specific MD studies focusing solely on the conformational flexibility of isolated this compound are not extensively documented in the literature, the methodology is highly applicable.

Potential areas of investigation for this compound using MD would include:

Conformational Analysis: Studying the rotational barrier and preferred dihedral angles of the chloromethyl group relative to the naphthalene ring. This flexibility can be crucial for how the molecule approaches a catalytic site or another reactant.

Solvent Effects: Simulating the molecule in different solvents to understand how solvation shells form and influence the molecule's conformation and the accessibility of the reactive chloromethyl group.

Interaction with Catalysts: In a combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach, MD can be used to model the larger system (e.g., solvent and ligand scaffold), while the reactive core (the molecule and the catalyst's active site) is treated with a higher level of theory like DFT.

A relevant example of this methodology is the use of MD simulations to explore the interaction between naphthalene and the active site of the cytochrome P450 enzyme. nih.gov In that study, MD was performed to understand how naphthalene orients itself within the enzyme's binding pocket, a crucial prerequisite for the subsequent metabolic reaction. nih.gov This illustrates how MD can provide insights into the initial, non-covalent stages of a reaction, setting the stage for bond-making and bond-breaking events.

Modeling of Reaction Intermediates and Transition States (e.g., η³-benzylpalladium complexes)

A key aspect of the palladium-catalyzed reactivity of this compound is the formation of an η³-benzylpalladium intermediate. nih.govacs.org This type of complex is central to the nucleophilic dearomatization reactions that allow for the transformation of the stable aromatic ring. nih.gov

Computational modeling, primarily using DFT, has been essential for characterizing the structure and stability of these otherwise transient species. In the reaction of this compound, the initial oxidative addition of the C-Cl bond to a Pd(0) catalyst forms a Pd(II) species, which then rearranges to the more stable η³-benzylpalladium complex. In this intermediate, the palladium atom is coordinated to the benzylic carbon and the C1 and C2 carbons of the naphthalene ring.

DFT calculations have elucidated the geometry of these η³-complexes and, crucially, have been used to model the subsequent nucleophilic attack. rsc.org The calculations show that the attack can occur at different positions, leading to either standard substitution at the benzylic carbon or, more uniquely, at the ortho or para positions of the naphthalene ring, resulting in dearomatization. The modeling of the transition states for these different attack pathways allows for a rationalization of the observed product distribution and the influence of catalyst ligands on regioselectivity. rsc.org For instance, bulky ligands on the palladium center can sterically block attack at certain positions, thereby directing the nucleophile to another site. rsc.org

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Transformations

The reactivity of the benzylic chloride in 1-(chloromethyl)naphthalene (B51744) makes it an excellent substrate for a variety of catalytic coupling and transformation reactions. Research is increasingly focused on developing novel catalytic systems that offer enhanced control over selectivity and expand the synthetic utility of this compound.

One significant area of exploration is in palladium-catalyzed reactions. Researchers have demonstrated that the reaction of this compound with (hetero)arylacetonitriles can be guided to yield either para- or ortho-acylated naphthalene (B1677914) products with high yields. chemicalbook.com The key to this regioselectivity lies in the choice of the phosphine (B1218219) ligand attached to the palladium catalyst. chemicalbook.com A sterically hindered ligand promotes acylation at the para-position of the naphthalene ring, whereas a less bulky ligand directs the reaction to the ortho-position. chemicalbook.com This ligand-controlled regioselective nucleophilic aromatic substitution represents a sophisticated method for functionalizing the naphthalene core in a predictable manner. chemicalbook.com

| Catalyst System | Ligand | Reactant | Product Type | Selectivity |

| Palladium Catalyst | Sterically Bulky (e.g., (t-Bu)PPh₂) | (Hetero)arylacetonitrile | para-Acylated Naphthalene | High |

| Palladium Catalyst | Sterically Less Bulky (e.g., PMe₂Ph) | (Hetero)arylacetonitrile | ortho-Acylated Naphthalene | High |

Another promising catalytic application is in the field of polymer chemistry. This compound has been successfully employed as an initiator for the atom transfer radical polymerization (ATRP) of styrene. chemicalbook.com In the presence of a copper chloride/N,N,N',N'',N''-pentamethyldiethylenetriamine (CuCl/PMDETA) catalyst system, this compound initiates a controlled polymerization process. chemicalbook.com This method allows for the synthesis of well-defined, naphthalene-labeled polystyrene with molecular weights that increase linearly with monomer conversion and relatively narrow polydispersity indices (1.17–1.30), indicating a well-controlled polymerization. chemicalbook.com This opens avenues for creating polymers with specific functionalities and architectures originating from the naphthalene group.

Future work in this domain will likely involve exploring other transition metal catalysts (e.g., nickel, gold, iron) to uncover new reactivity patterns. The development of photocatalytic transformations, using light to drive reactions of this compound, also represents a burgeoning field, promising greener and more efficient synthetic routes.

Development of Stereoselective Syntheses Utilizing this compound

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly for pharmaceutical and biological applications. While this compound itself is achiral, its use as a prochiral starting material in asymmetric reactions is an emerging area of significant potential. The development of catalytic methods that can convert this compound into enantioenriched products is a key research objective.

A primary strategy involves the asymmetric substitution of the chloride atom. For example, the condensation of this compound with various substituted anilines and heteroaryl amines has been used to produce a range of N-(naphthalen-1-ylmethyl) derivatives. derpharmachemica.com While existing studies have focused on the biological activity of the racemic products, these nucleophilic substitution reactions are ripe for asymmetric catalysis. derpharmachemica.com The use of chiral phase-transfer catalysts or the development of transition-metal catalytic systems employing chiral ligands could enable the enantioselective formation of the C-N bond, leading to chiral amines and their derivatives.

| Reaction Type | Potential Chiral Method | Substrate | Nucleophile | Potential Chiral Product |

| N-Alkylation | Chiral Phase-Transfer Catalysis | This compound | Anilines, Heteroaryls | Chiral N-(naphthalen-1-ylmethyl)anilines |

| C-Alkylation | Asymmetric Transition Metal Catalysis | This compound | Prochiral Enolates | Chiral α-naphthylmethyl ketones/esters |

Similarly, carbon-carbon bond-forming reactions are a major focus. The development of methods for the asymmetric alkylation of prochiral nucleophiles, such as enolates derived from ketones or esters, with this compound would provide access to a wide array of chiral compounds bearing the naphthylmethyl moiety. Success in this area will depend on the design of effective chiral ligands or organocatalysts that can control the stereochemical outcome of the reaction. The bulky naphthalene group presents both a challenge and an opportunity for inducing high levels of stereoselectivity. While direct asymmetric dearomatization of the naphthalene ring itself is a known strategy for generating chirality, researchgate.netnih.gov future work will focus on leveraging the reactivity of the chloromethyl group to install a new stereocenter adjacent to the naphthalene ring system.

Applications in Supramolecular Chemistry and Materials Science (focused on synthetic aspects)

The rigid and π-rich naphthalene unit of this compound makes it an attractive building block, or synthon, for the construction of functional materials and complex supramolecular assemblies. The synthetic focus in this area is on using the reactive chloromethyl group to covalently attach the naphthalene moiety to larger molecular scaffolds or to initiate polymerization for novel materials.

In materials science, this compound serves as a gateway to functional polymers. As previously mentioned, its role as an initiator in ATRP leads to the creation of well-defined naphthalene-labeled polystyrene. chemicalbook.com This synthetic capability allows for the precise incorporation of the photophysically active naphthalene group into polymer chains, which can be exploited for applications in sensors, optoelectronics, or as fluorescent tags. Furthermore, this compound is a precursor to α-naphthaldehyde, a more versatile monomer for certain polymerization reactions. guidechem.com For instance, α-naphthaldehyde can be condensed with melamine (B1676169) to produce porous polyaminal-linked networks (PANs). mdpi.com These naphthalene-based porous polymers exhibit high thermal stability and significant surface areas, making them excellent candidates for CO₂ capture and the selective adsorption of heavy metal ions like Pb(II). mdpi.com

| Precursor | Synthetic Transformation | Resulting Monomer/Initiator | Polymerization/Synthesis Method | Resulting Material/Application |

| This compound | Direct Use | Initiator | Atom Transfer Radical Polymerization (ATRP) | Naphthalene-labeled Polystyrene |

| This compound | Oxidation | α-Naphthaldehyde | Polycondensation with Melamine | Porous Polyaminal Network (CO₂/Metal Adsorption) |

In supramolecular chemistry, the naphthalene unit is a classic component for mediating non-covalent interactions, particularly π-π stacking. wikipedia.org The synthetic challenge lies in incorporating the naphthylmethyl group into larger host molecules or self-assembling systems. By reacting this compound with multifunctional molecules like calixarenes, cyclodextrins, or other macrocycles, chemists can synthesize sophisticated host-guest systems. The appended naphthalene units can serve as binding sites for electron-deficient aromatic guests or act as fluorescent reporters to signal binding events. The synthetic attachment of the naphthylmethyl group provides a covalent anchor, allowing the programmed assembly of molecules into larger, ordered structures held together by weaker, non-covalent forces. Future research will likely focus on the synthesis of multi-naphthyl systems to create complex molecular clefts for selective recognition or to build novel, photoactive molecular materials.

Q & A

Q. How do researchers validate synthetic routes for this compound-based polymers?

- Answer: Screen copolymerization efficiency with styrene/acrylates using DSC for Tg analysis and GPC for molecular weight distribution. Mechanical testing (tensile strength, modulus) correlates with crosslinking density, optimized via radical initiators (e.g., AIBN) at 70–90°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.